4-(3-Bromophenoxy)nicotinonitrile
Description
4-(3-Bromophenoxy)nicotinonitrile (C₁₂H₇BrN₂O, MW 275.11, CAS 2000898-46-2) is a substituted pyridine derivative featuring a bromophenoxy group at the 4-position of the nicotinonitrile scaffold. The compound is structurally characterized by a cyano group at the 3-position of the pyridine ring and a 3-bromophenoxy substituent at the 4-position . This halogenated aromatic substitution pattern is critical for modulating electronic and steric properties, which influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(3-bromophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-2-1-3-11(6-10)16-12-4-5-15-8-9(12)7-14/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKDFKYYZRPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen and Substituent Position Variations
Nicotinonitrile derivatives often vary in halogen type (Br, I, Cl) and substituent positions, leading to distinct physicochemical and pharmacological profiles:
Key Observations :
- Halogen Effects: Bromine provides moderate electron-withdrawing effects and enhances binding to hydrophobic pockets in enzymes.
- Positional Isomerism: Para-substituted bromophenoxy derivatives (e.g., 4-(4-Bromophenoxy)) exhibit higher symmetry and crystallinity compared to meta-substituted analogs like 4-(3-Bromophenoxy)nicotinonitrile, impacting solubility and synthesis yields .
Pharmacological Activity Comparison
Nicotinonitrile derivatives exhibit diverse biological activities depending on substituents:
Key Observations :
- Anticancer Potential: Chloro and naphthyl substituents (e.g., in 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile) improve cytotoxicity, suggesting that this compound could be optimized with bulkier substituents .
Key Observations :
- Chalcone Precursors: Cyclization with malononitrile is a common route for nicotinonitriles with aryl substituents, applicable to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
